
Tributyltin acrylate
Descripción general
Descripción
Tributyltin acrylate is an organotin compound that has been widely used in marine antifouling paints to prevent the growth of marine organisms on ship hulls and other submerged surfaces. It is known for its effectiveness in inhibiting biofouling, which improves the performance and durability of marine vessels. due to its environmental toxicity, its use has been restricted in many countries.
Mecanismo De Acción
Target of Action
Tributyltin acrylate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression, and their activation or inhibition can lead to significant changes in cellular function .
Mode of Action
The compound interacts with its targets by binding to these receptors, leading to alterations in their activity . This interaction with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers, is considered the primary endocrine mechanism of action .
Biochemical Pathways
The activation or inhibition of the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha by this compound can affect a range of reproductive, developmental, and metabolic pathways at the organism level . This includes alterations in steroid hormone biosynthesis and retinol metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its impact on multiple biochemical pathways. It has been recognized as an endocrine-disrupting chemical (EDC) that can alter a range of reproductive, developmental, and metabolic pathways . In addition, it has been shown to induce responses at very low concentrations in certain species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can vary depending on the species and their specific sensitivities . Moreover, the compound’s concentration in the environment, which can be influenced by factors such as water exposure and whole-body burden, can also affect its action .
Análisis Bioquímico
Biochemical Properties
Tributyltin acrylate interacts with various enzymes, proteins, and other biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These interactions alter a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that low/noncytotoxic doses of this compound induce insulin dysregulation and disturb glucose homeostasis . This may be mediated through the estrogen receptor-regulated and/or oxidative stress-related signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, small doses of this compound (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin . This interaction with enzymes and cofactors can also lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a membrane active substance and its action seems to depend on the lipophilicity of the organotin compounds . As a result, this compound crosses the cell membrane and damages the endothelium and the smooth muscle cells .
Subcellular Localization
It is known that this compound can cross the cell membrane, suggesting that it may localize within various cellular compartments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyltin acrylate is typically synthesized through the reaction of tributyltin chloride with acrylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C4H9)3SnCl+CH2=CHCOOH→(C4H9)3SnOCOCH=CH2+HCl
Industrial Production Methods
On an industrial scale, tributyltin compounds are usually prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. Grignard reagents, such as butylmagnesium chloride, are commonly used for this purpose. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents.
Análisis De Reacciones Químicas
Types of Reactions
Tributyltin acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acrylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tributyltin acrylate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its effects on marine organisms and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in antifouling paints to prevent biofouling on marine vessels.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
Uniqueness
Tributyltin acrylate is unique among tributyltin compounds due to its acrylate group, which imparts specific chemical reactivity and biological activity. Unlike tributyltin oxide and tributyltin chloride, this compound can undergo polymerization reactions, making it useful in the synthesis of polymeric materials. Its specific interactions with biological systems also make it a valuable compound for studying endocrine disruption and other toxicological effects.
Propiedades
IUPAC Name |
tributylstannyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXTNDMKYYZPR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28653-36-3 | |
| Record name | Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28653-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044796 | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-52-7 | |
| Record name | Tributyltin acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (acryloyloxy)tributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



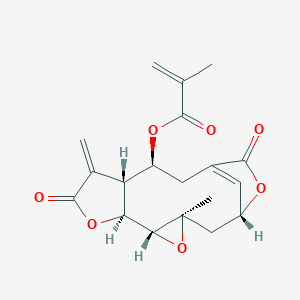
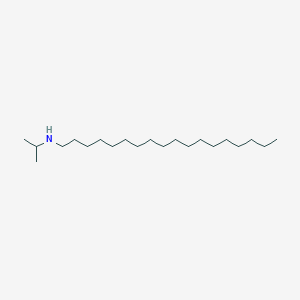
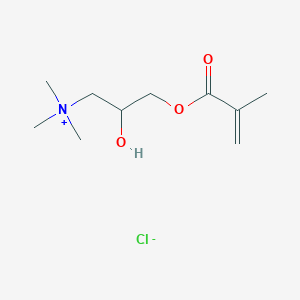
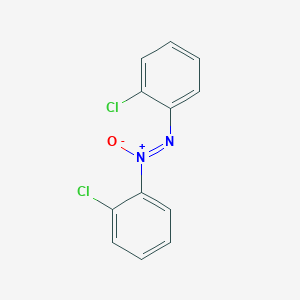



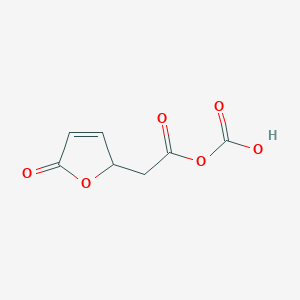




![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)
